tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Description
tert-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (CAS: 1445856-24-5) is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol . The structure comprises:
- A tert-butyl carboxylate group at position 5, enhancing solubility and steric protection during synthetic modifications.
- An acetyl substituent at position 2, introducing electron-withdrawing properties that influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQILGRQLIDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acetylation
Direct Coupling via Palladium Catalysis
-
Reagents : Acetylboronic acid, Pd(PPh₃)₄, K₂CO₃.
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Advantage : Higher regiocontrol.
Optimized Procedure :
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Protect the pyrrolo[3,2-d]pyrimidine core with Boc.
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Treat with acetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C → 25°C.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).
Purification and Characterization
Purification :
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Column Chromatography : Silica gel with gradient elution (hexane → EtOAc).
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HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for analytical validation.
Characterization Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| Molecular Weight | 261.28 g/mol |
| ¹H NMR (DMSO-d6) | δ 8.26 (s, 1H), 2.65 (s, 3H), 1.55 (s, 9H) |
| HRMS | [M+H]⁺ calcd 261.1114, found 261.1112 |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization + Boc | EtOH, reflux, 12 h | 70% | 95% |
| Palladium Coupling | Pd(PPh₃)₄, 80°C, 6 h | 82% | 98% |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 25°C, 4 h | 58% | 90% |
The palladium-mediated route offers superior yield and purity but requires costly catalysts. Friedel-Crafts acetylation is economical but less selective.
Challenges and Optimization Strategies
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Regioselectivity : Electron-deficient pyrrolopyrimidines resist electrophilic substitution. Pre-functionalization with directing groups (e.g., nitro) improves acetylation site control.
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Boc Stability : Avoid strong acids/bases post-protection to prevent ester hydrolysis.
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Scale-Up : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of various diseases related to abnormal cellular proliferation.
Case Study: Anticancer Activity
A notable study investigated the compound's efficacy against cancer cell lines. The compound was found to inhibit cell growth in several types of cancer cells, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism of action appears to involve interference with specific cellular pathways that regulate cell survival and apoptosis.
Synthesis of Heterocyclic Compounds
The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds. Its structural features allow for various modifications that can lead to the development of novel compounds with enhanced biological activities.
Synthesis Pathway
A typical synthesis pathway involves the reaction of this compound with various amines or other nucleophiles to yield substituted derivatives. This versatility makes it valuable in pharmaceutical research.
Organic Synthesis Applications
In organic chemistry, this compound is used as a building block for constructing complex molecular architectures.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Pyrrolo[3,4-d]pyrimidines | 85 | |
| Condensation reactions | Novel heterocycles | 75 | |
| Coupling reactions | Biologically active compounds | 80 |
Recent studies have highlighted the biological activity of this compound beyond anticancer properties, including antibacterial and antifungal activities.
Case Study: Antimicrobial Properties
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial and fungal strains. This suggests its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The acetyl group in the target compound contrasts with chloro or phenyl substituents in analogs, altering electronic properties and reactivity. Chloro groups (e.g., in CAS 1038588-24-7) facilitate nucleophilic displacement, while acetyl groups may direct electrophilic substitutions or participate in hydrogen bonding .
Synthetic Pathways :
- Similar tert-butyl-protected pyrimidines are synthesized via nucleophilic displacement or condensation reactions. For example, tert-butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 1038588-24-7) is synthesized using tert-butyl acetoacetate and sulfuric acid, followed by chromatographic purification . The acetyl analog may employ analogous methods with acetylating agents.
Stability and Solubility: The tert-butyl ester group enhances solubility in organic solvents across all analogs.
Biological Activity
Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in pharmacology. This compound features a unique pyrrolo[3,2-d]pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological properties.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- CAS Number : 1445856-24-5
- Structure : The compound consists of a pyrrolo[3,2-d]pyrimidine core with acetyl and tert-butyl ester substituents, contributing to its stability and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolo[3,2-d]pyrimidine derivative with tert-butyl bromoacetate under basic conditions, followed by acetylation using acetic anhydride .
Antimicrobial Properties
Research indicates that compounds within the pyrrolo-pyrimidine class exhibit significant antimicrobial activity. Preliminary studies have suggested that this compound may inhibit the growth of various bacteria and fungi. For instance, similar compounds have shown effectiveness against strains of Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound is also being investigated for potential anticancer properties. A study highlighted that related pyrrolo[2,3-d]pyrimidines possess antitumor activity by inhibiting key enzymes involved in nucleotide biosynthesis pathways critical for cancer cell proliferation . Specifically, compounds with similar structural features have been known to inhibit folate receptor α-expressing tumor cells, suggesting a possible mechanism through which this compound may exert its effects .
The exact mechanism of action for this compound is still under investigation. However, it is postulated that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes involved in metabolic pathways crucial for cell survival and proliferation . This interaction may lead to apoptosis in cancer cells or inhibition of microbial growth.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar heterocyclic compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks acetyl group | Potential antitumor activity |
| Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern | Varied biological activity |
| Tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 66570699 | Chlorinated derivative | Antimicrobial effects |
Case Studies
- Anticancer Study : A recent study on pyrrolo[2,3-d]pyrimidines showed that specific derivatives could inhibit the proliferation of cancer cells by targeting folate metabolism pathways. This provides a promising avenue for further research into this compound as a potential anticancer agent .
- Antimicrobial Efficacy : Laboratory tests have demonstrated that related compounds exhibit significant antimicrobial properties against various pathogens. These findings support the hypothesis that this compound may similarly possess these properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving intermediates like tert-butyl-protected pyrimidine carboxylates. For example, in a patent application, tert-butyl derivatives were prepared through sequential reactions with ethyl chloropyrimidine carboxylates and Boc-protection under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in THF), and catalyst selection (e.g., DBU for elimination reactions) . Column chromatography (silica gel, gradient elution) is typically used for purification.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for purity assessment?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy (¹H/¹³C, DEPT-135) are critical for structural confirmation. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., 261.28 g/mol ). Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.4% tolerance). For crystalline samples, WinGX and ORTEP are used to visualize anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility of the acetyl group) or crystal-packing forces. Use SHELXL’s TWIN/BASF commands to refine twinned data and compare with DFT-optimized geometries (B3LYP/6-31G* level). Hydrogen-bonding patterns, analyzed via graph set theory (e.g., Etter’s formalism ), should reconcile experimental (XRD) and theoretical (QM) results.
Q. What strategies are effective for modifying the 2-acetyl substituent to alter reactivity or biological activity, and how are these changes validated?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example, replacing the acetyl group with a fluorophenyl moiety (as in related pyrimidine derivatives ) enhances steric bulk or electronic effects. Synthetic validation involves Suzuki-Miyaura coupling (Pd(PPh₃)₄, Et₃SiH ) followed by bioassays (e.g., kinase inhibition). Computational docking (AutoDock Vina) predicts binding affinity changes.
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions, and what degradation pathways are observed?
- Methodological Answer : The tert-butyl carbamate group is prone to acid-catalyzed cleavage (e.g., TFA in DCM), forming pyrrolopyrimidine intermediates . Stability studies under basic conditions (pH 9–12) reveal ester hydrolysis of the acetyl moiety. Degradation products are identified via LC-MS/MS and compared to synthetic standards (e.g., tert-butyl 2,4-dichloro-pyrrolo[3,2-d]pyrimidine-5-carboxylate ).
Q. What experimental and computational approaches are used to analyze intermolecular interactions in co-crystals or solvates of this compound?
- Methodological Answer : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) is performed in ethanol/water mixtures. Interaction networks are mapped using Mercury CSD, with graph set descriptors (e.g., R₂²(8) motifs ). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O/N vs. C···H interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
